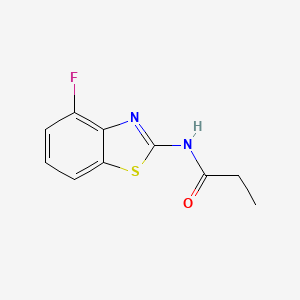

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

Descripción

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRADOMRJLCTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC=C2S1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoyl chloride, followed by cyclization and subsequent reaction with propanoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can include microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Can involve nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can participate in π-π stacking interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparación Con Compuestos Similares

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide and its analogues:

Contradictions and Limitations

Actividad Biológica

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide features a benzothiazole moiety with a fluorine substitution, which enhances its lipophilicity and chemical stability. The molecular formula is with a molecular weight of approximately 210.26 g/mol. Its structure allows for interactions with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

Anticancer Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has also been investigated for its anticancer properties . Studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves activation of the p53 pathway, which plays a crucial role in regulating the cell cycle and promoting programmed cell death.

Case Study:

In a study involving MCF-7 breast cancer cells, treatment with N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Synthesis Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Benzothiazole Derivative : Starting from 2-amino thiophenol and fluorinated aromatic aldehydes.

- Formation of Amide Bond : Reacting the benzothiazole derivative with propanoyl chloride under basic conditions.

- Purification : Using recrystallization techniques to obtain pure product.

Potential Applications

The unique properties of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide suggest several potential applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Therapeutics : Further exploration as a lead compound for cancer treatment.

- Fluorescent Probes : Utilization in imaging biological molecules due to its fluorescent properties.

Q & A

Basic: What synthetic routes are commonly used to prepare N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide?

Answer:

The synthesis typically involves coupling a propanamide moiety to the 2-amino group of 4-fluoro-1,3-benzothiazole. Acylation reactions using activated carboxylic acid derivatives (e.g., HATU coupling agents) are standard. Key intermediates include the benzothiazole amine precursor and the activated propanamide component. Purification often employs column chromatography (e.g., silica gel) and reverse-phase flash chromatography, as demonstrated in structurally related compounds . For example, in a PCT application, similar derivatives were purified using N-P silica columns and reverse-phase methods, yielding >95% purity .

Advanced: How can NMR data discrepancies in benzothiazol-2-yl propanamide derivatives be resolved?

Answer:

Discrepancies may arise from tautomerism, conformational dynamics, or crystallographic disorder. To resolve these:

- Use variable-temperature NMR to observe signal coalescence or splitting.

- Employ 2D techniques (COSY, HSQC) to assign ambiguous protons/carbons.

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

In a related compound, NH protons resonated at δ 12.74 ppm (DMSO-d6), consistent with intramolecular hydrogen bonding, while aromatic protons showed distinct coupling patterns .

Advanced: What crystallographic methods are optimal for determining the 3D structure of this compound?

Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key considerations:

- Crystal mounting at low temperatures (e.g., 100 K) to minimize thermal motion.

- Addressing twinning or disorder via HKLF 5 data format in SHELX.

- Validation with PLATON or CIF check to ensure structural integrity.

For example, SHELXTL successfully refined a fluorinated benzothiazole derivative with an R factor of 0.048, confirming bond lengths and angles .

Basic: Which spectroscopic techniques confirm the structure of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide?

Answer:

- FTIR : Identifies amide C=O (~1650 cm⁻¹), C-F (1100–1250 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹) stretches .

- ¹H/¹³C NMR : Aromatic protons appear as doublets (J ~8–10 Hz for fluorine coupling), while the propanamide CH₂ groups resonate at δ 2.5–3.5 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.2 for a related compound ).

Advanced: How can in silico docking predict biological targets for this compound?

Answer:

- Ligand preparation : Optimize protonation states (e.g., amide tautomers) using tools like OpenBabel .

- Receptor grid setup : Focus on active sites (e.g., CB2 receptor binding pockets for antiviral studies) .

- Validation : Compare docking scores with known inhibitors (e.g., RMSD <2 Å).

In CB2 modulator studies, fluorinated benzothiazoles showed strong binding affinity (ΔG < -8 kcal/mol) via hydrophobic and halogen interactions .

Basic: What biological assays evaluate the activity of this compound?

Answer:

- Antiproliferative assays : MTT tests on cancer cell lines (e.g., IC₅₀ determination).

- Anti-inflammatory screens : COX-1/COX-2 inhibition assays.

- Antiviral tests : HIV reverse transcriptase inhibition or viral load reduction in cell cultures .

Advanced: How are pharmacokinetic properties optimized in drug development?

Answer:

- Solubility : Introduce polar groups (e.g., morpholine) via structure-activity relationship (SAR) studies.

- Metabolic stability : Fluorination reduces CYP450-mediated oxidation.

- LogP optimization : Balance lipophilicity (target LogP ~2–3) using substituent modifications. For example, adding a 3-fluoroethoxy group improved bioavailability in a related derivative .

Basic: How are impurities identified and quantified?

Answer:

- HPLC-UV/MS : Use C18 columns with gradient elution (e.g., 20–100% MeOH/H₂O) .

- Calibration curves : Reference standards for quantification (e.g., limit of detection <0.1%).

Advanced: What computational methods analyze the 4-fluoro substituent's electronic effects?

Answer:

- DFT calculations (B3LYP/6-31G*): Model electron-withdrawing effects of fluorine.

- Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity (e.g., fluorinated benzothiazoles show enhanced electrophilic substitution at C5) .

Basic: What safety protocols apply when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.